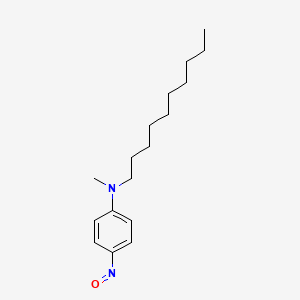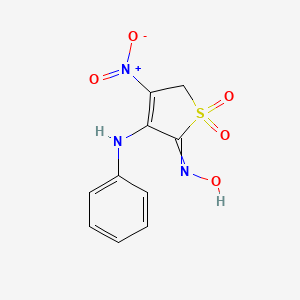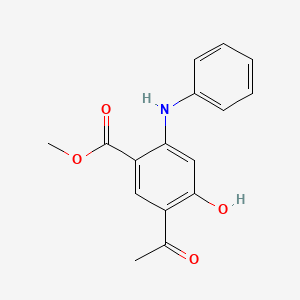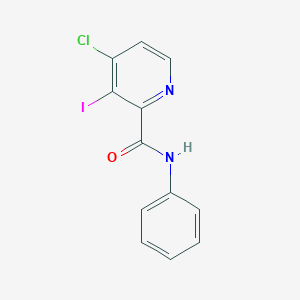
Urea, N-(8-hydroxy-7-quinolinyl)-N'-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound combines the properties of urea and 8-hydroxyquinoline, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- typically involves the reaction of 8-hydroxyquinoline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 8-hydroxyquinoline and octyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the 8-hydroxyquinoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
Wirkmechanismus
The mechanism of action of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as zinc, copper, and iron. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt metal-dependent enzymes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and applications in various fields.
5,7-Dichloro-8-quinolinol: A derivative with enhanced antimicrobial activity due to the presence of chlorine atoms.
8-Hydroxyquinoline-β-D-glucuronide: A glucuronide conjugate used in biological studies for its improved solubility and bioavailability.
Uniqueness
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is unique due to the presence of the octyl group, which enhances its lipophilicity and membrane permeability. This modification allows the compound to interact more effectively with biological membranes and metal ions, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
410084-08-1 |
|---|---|
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(8-hydroxyquinolin-7-yl)-3-octylurea |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-12-20-18(23)21-15-11-10-14-9-8-13-19-16(14)17(15)22/h8-11,13,22H,2-7,12H2,1H3,(H2,20,21,23) |
InChI-Schlüssel |
GCSQHDYBUDFYQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)




![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)


![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
